molecular formula C11H13NO2 B1297677 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one CAS No. 192928-47-5

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one

Cat. No. B1297677
M. Wt: 191.23 g/mol
InChI Key: AVMVHQUBMARWDA-UHFFFAOYSA-N
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Description

“4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one” is a chemical compound with the molecular formula C11H13NO3 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one” include a molecular weight of 207.226 Da, a density of 1.3±0.1 g/cm3, a boiling point of 362.5±52.0 °C at 760 mmHg, and a flash point of 173.0±30.7 °C .

Scientific Research Applications

Molecular Interactions and Structural Studies

  • Weak Intermolecular Interactions : 4-Methoxy derivatives form unusually steady intermolecular sandwich-like complexes, stabilized by weak CH…n (OC) hydrogen bonds and π–π stacking, influencing the crystal packing arrangement and the physical and chemical properties of the compounds (Khrustalev, Krasnov, & Timofeeva, 2008).
  • Corrosion Inhibition : Schiff base derivatives of 4-Methoxy compounds exhibit inhibitory action against the corrosion of steel in acidic solutions, demonstrating superior corrosion inhibition compared to some individual components (Emregül & Hayvalı, 2006).

Chemical Properties and Synthesis

  • C-H…O and C-H…π Interactions : Substituted 4-ketotetrahydroindoles exhibit stabilization via intermolecular C-H…O and C-H…π interactions, forming different molecular motifs (Choudhury, Nagarajan, & Guru Row, 2004).
  • Antimicrobial Properties : Schiff base compounds of 4-Methoxy compounds demonstrate significant antimicrobial activity against various bacteria and fungi, with their structures and activities investigated through various spectroscopic methods and computational studies (Obasi et al., 2016).

Molecular Synthesis and Applications

  • Molecular Synthesis : 4-Methoxy compounds are involved in various synthesis processes, including the formation of novel compounds and substances with potential applications in materials science and pharmacology, demonstrating diverse chemical reactivity and the ability to form complex molecular structures (Ardeme et al., 2021).

Future Directions

Indole derivatives, including “4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, characterization, and biological activity evaluation of this compound.

properties

IUPAC Name

4-methoxy-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)9-7(12-10(11)13)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMVHQUBMARWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=C2OC)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one

Synthesis routes and methods

Procedure details

A solution of 4-methoxy-3-methyl-1,3-dihydro-indol-2-one (41.73 g, 235.5 mmol) and tetrahydrofuran (1000 mL) is cooled to −78° C. Potassium bis(trimethylsilyl)amide (989.0 mL, 494.3 mmol, 0.5 M in toluene) is added over 45 minutes so as to maintain the reaction temperature between −71° C. and −66° C. Iodomethane (36.71 g, 258.7 mmol) is added over 15 minutes between −75° C. and −70° C. The mixture is stirred at −78° C. for 1 hour then −60° C. for 30 minutes. Methanol (25 mL) is added at −60° C. Aqueous, hydrochloric acid (1N, 420 mL) is added rapidly allowing the temperature to rise to −7° C. The solution is transferred to a separatory funnel with aqueous hydrochloric acid (1N, 420 mL) and toluene (50 mL). The organic layer is extracted with a saturated sodium bicarbonate solution (250 mL), washed with a saturated sodium chloride solution (200 mL), dried over magnesium sulfate, and filtered. The filtrate is stirred with DARCO (25 g) for 1 hour then filtered. The filtrate is concentrated by rotary evaporation. The residue is refluxed for 1 hour in tert-butyl methyl ether (300 mL). After distilling out 100 mL of solvent, the slurry is stirred for 10 hours at 24° C. The solid is isolated by vacuum filtration rinsing twice with cold (−40° C.) tert-butyl methyl ether. After vacuum drying for 12 hours at 50° C./5 Torr, 23.9 g (58%) of 4-methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one is obtained. mp 143–144° C. MS (ES+) m/z 192 (M++1).
Quantity
41.73 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
989 mL
Type
reactant
Reaction Step Two
Quantity
36.71 g
Type
reactant
Reaction Step Three
Quantity
420 mL
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

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